

Commercial Availability and Synthetic Utility of 3,6-Diiodopyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Diiodopyridazine

Cat. No.: B154836

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine (CAS No: 20698-04-8) is a versatile heterocyclic intermediate that has garnered significant attention in organic synthesis and medicinal chemistry.^[1] Its unique molecular structure, featuring a pyridazine ring substituted with two iodine atoms at the 3 and 6 positions, makes it a valuable building block for the construction of complex molecules. The high reactivity of the carbon-iodine bonds allows for a variety of cross-coupling reactions, enabling the synthesis of diverse pyridazine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.^{[1][2]} This technical guide provides a comprehensive overview of the commercial availability of **3,6-diiodopyridazine**, detailed synthetic protocols, and its applications in drug discovery and development.

Commercial Availability

3,6-Diiodopyridazine is commercially available from a range of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale development needs. Below is a summary of representative suppliers and their typical product specifications.

Supplier	Purity	Available Quantities	CAS Number
Sigma-Aldrich	97%	Gram to multi-gram scale	20698-04-8
Symax Laboratories	Lab Grade	Kilogram scale	20698-04-8
Alchem Pharmtech	-	Inquire for details	20698-04-8
BenchChem	-	Inquire for details	20698-04-8

Note: This table is not exhaustive and is intended to provide a representative sample of commercial sources. Researchers are encouraged to consult the suppliers' websites for the most up-to-date information on availability and pricing.

Synthesis of 3,6-Diiodopyridazine

The synthesis of **3,6-diiodopyridazine** is typically achieved in a two-step process starting from readily available maleic anhydride. The first step involves the formation of 3,6-dihydroxypyridazine (maleic hydrazide), which is then converted to 3,6-dichloropyridazine. The final step is a halogen exchange reaction (Finkelstein reaction) to yield the desired **3,6-diiodopyridazine**.

Step 1: Synthesis of 3,6-Dichloropyridazine

The synthesis of the key intermediate, 3,6-dichloropyridazine, has been well-established. A common method involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride (POCl_3).^{[3][4]}

Experimental Protocol:

- Preparation of 3,6-Dihydroxypyridazine: In a suitable reaction vessel, hydrazine hydrate is reacted with maleic anhydride in an acidic aqueous solution. The mixture is heated to reflux, typically around 110°C , for several hours.^[5] Upon cooling, 3,6-dihydroxypyridazine precipitates and can be collected by filtration.

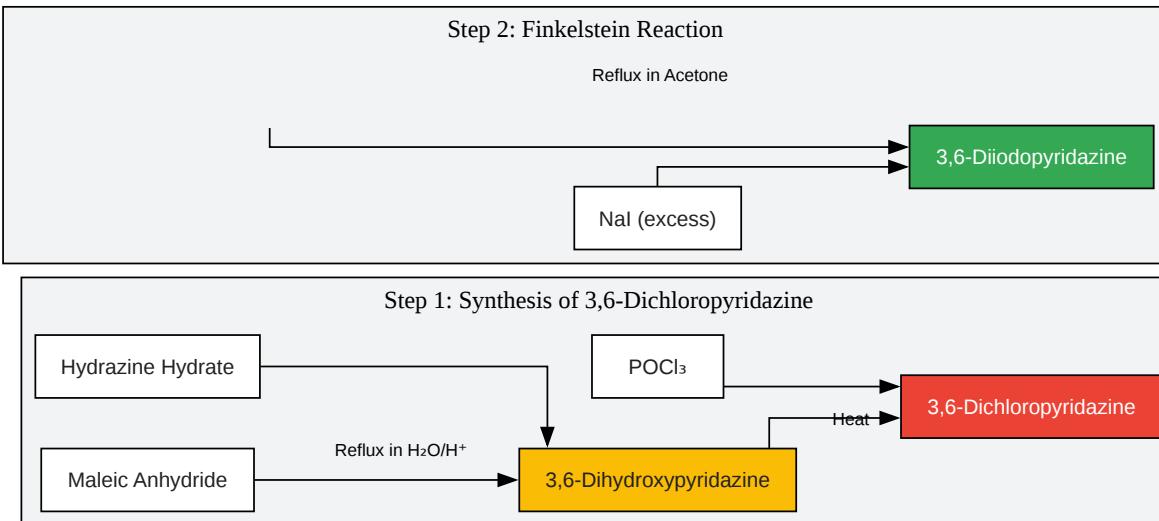
- Chlorination: To a flask charged with 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl_3) is added. The reaction mixture is heated, often to around 80°C, and stirred for several hours.[4] After the reaction is complete, the excess POCl_3 is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia) to a pH of approximately 8.[3][4] The crude 3,6-dichloropyridazine is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified, typically by recrystallization or column chromatography.

Step 2: Synthesis of 3,6-Diiodopyridazine (Finkelstein Reaction)

The conversion of 3,6-dichloropyridazine to **3,6-diiodopyridazine** is achieved through a Finkelstein reaction, which involves a halogen exchange.[6][7][8]

Experimental Protocol:

- In a round-bottom flask, 3,6-dichloropyridazine is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).[7][8]
- An excess of sodium iodide (NaI) is added to the solution. The use of excess NaI helps to drive the equilibrium towards the formation of the diido product.
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- As the reaction proceeds, the less soluble sodium chloride (NaCl) precipitates from the acetone, further driving the reaction to completion.[8]
- Upon completion, the reaction mixture is cooled, and the precipitated NaCl is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the resulting crude **3,6-diiodopyridazine** is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

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Synthetic pathway for **3,6-diiodopyridazine**.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.^{[9][10][11]} **3,6-Diiodopyridazine** serves as a key starting material for the synthesis of novel pyridazine-based drug candidates. The two iodine atoms provide reactive handles for the introduction of various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 3,6-disubstituted pyridazines have been investigated as potential anticancer agents, with some compounds showing potent anti-proliferative activity against human cancer cell lines.^[10] The ability to readily modify the 3 and 6 positions of the pyridazine ring using **3,6-diiodopyridazine** is crucial for optimizing the efficacy and selectivity of these compounds. For instance, N³, N⁶-diphenylpyridazine-3,6-diamine derivatives have been synthesized and

evaluated for their antimicrobial activity, demonstrating the potential of this scaffold in developing new anti-infective agents.[12]

Utility in Cross-Coupling Reactions

3,6-Diiodopyridazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between **3,6-diiodopyridazine** and an organoboron compound, typically a boronic acid or ester.[13][14] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Representative Experimental Protocol:

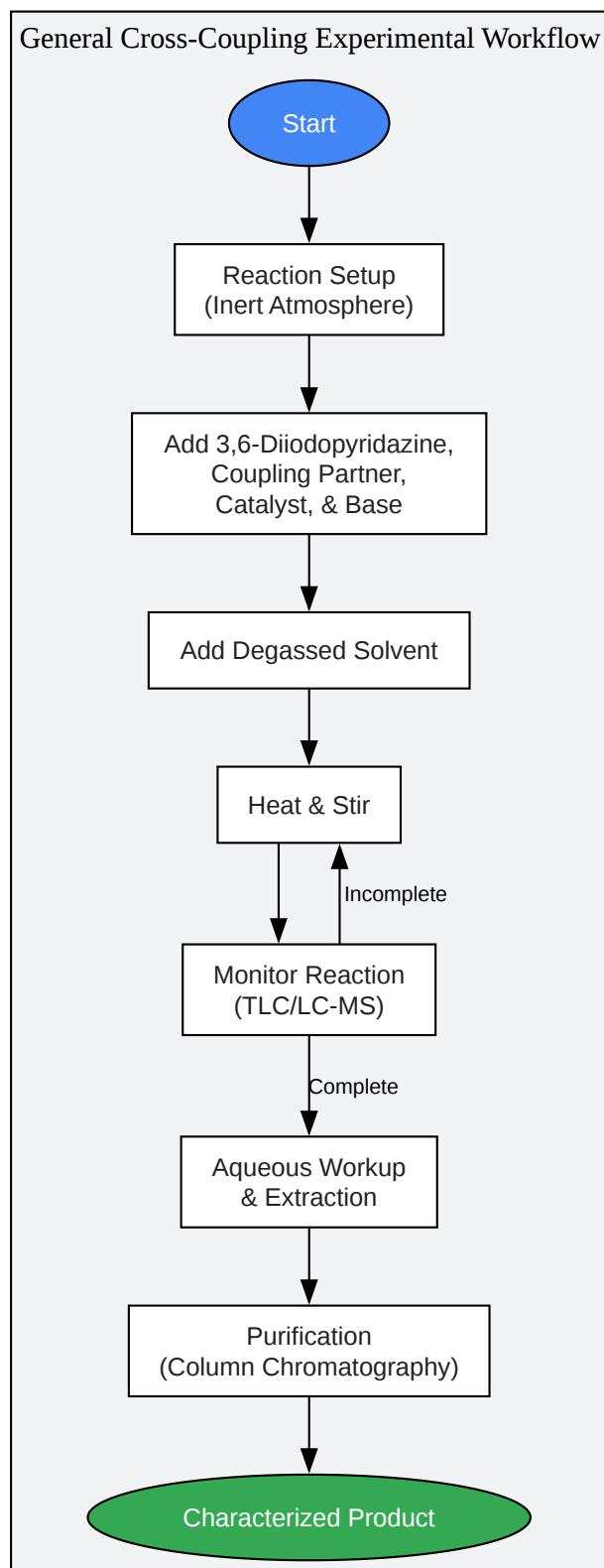
- In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), **3,6-diiodopyridazine**, a boronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents per iodine) are combined.[15]
- A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.
- The reaction mixture is heated to a temperature typically ranging from 80 to 110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between **3,6-diiodopyridazine** and a terminal alkyne.[16][17] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Representative Experimental Protocol:

- To a reaction vessel under an inert atmosphere, **3,6-diiodopyridazine**, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent) are added.[18][19]
- The terminal alkyne (1.1-1.5 equivalents per iodine) is then added.
- The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
- Upon completion, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution (e.g., ammonium chloride) to remove the amine base and copper salts.
- The organic layer is dried and concentrated, and the crude product is purified by column chromatography.



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A generalized experimental workflow for cross-coupling reactions.

Conclusion

3,6-Diiodopyridazine is a commercially accessible and highly valuable building block for chemical synthesis. Its preparation from common starting materials is well-documented, and its reactivity in palladium-catalyzed cross-coupling reactions provides a facile route to a wide array of functionalized pyridazine derivatives. For researchers and professionals in drug discovery and materials science, **3,6-diiodopyridazine** offers a versatile platform for the design and synthesis of novel molecules with tailored properties and biological activities. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the effective utilization of this important heterocyclic intermediate.

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